(2,4-Dichlorophenyl)methyl acetate

説明

(2,4-Dichlorophenyl)methyl acetate is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2,4-Dichlorophenyl)methyl acetate, a compound with the chemical formula CHClO, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), widely recognized for its herbicidal properties. This article explores its biological activity, focusing on its antibacterial, antichlamydial, and potential toxicological effects based on diverse research findings.

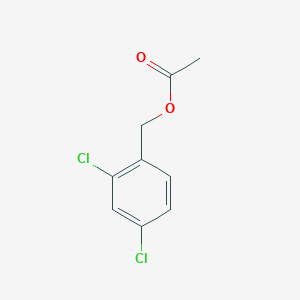

Chemical Structure and Properties

The molecular structure of this compound consists of a dichlorophenyl group attached to a methyl acetate moiety. This configuration contributes to its biological activities and interactions with biological systems.

Antibacterial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antibacterial properties.

Minimum Inhibitory Concentration (MIC)

Table 1 summarizes the antibacterial activity of various derivatives tested against Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 64 |

| Compound C | Bacillus cereus | 16 |

The data indicate that certain derivatives possess MIC values comparable to or lower than standard antibiotics like ciprofloxacin and cefuroxime, highlighting their potential as effective antibacterial agents .

The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Specifically, compounds exhibiting bactericidal activity showed a ratio of minimum bactericidal concentration (MBC) to MIC less than 4, suggesting effective killing of bacterial cells .

Antichlamydial Activity

Research has also identified antichlamydial activity in certain derivatives of this compound. For instance, specific compounds demonstrated selective inhibition against Chlamydia species with promising efficacy in vitro.

Selectivity and Efficacy

The selectivity for Chlamydia was assessed through various assays, revealing that some derivatives were significantly more effective than traditional treatments. The compounds exhibited moderate activity levels with IC50 values ranging from 8 µg/mL to 64 µg/mL against different Chlamydia strains .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture.

Cytotoxicity Studies

Cytotoxicity assessments conducted on human embryonic kidney cells (HEK-293) showed that many tested compounds were non-toxic at concentrations below their MICs. For example, one compound exhibited non-toxic behavior up to concentrations of 30.82 mg/L, indicating a favorable therapeutic index .

Environmental Impact and Metabolism

The metabolism studies indicate that after oral administration in animal models, over 90% of the compound was excreted through urine within 48 hours. This rapid clearance suggests low bioaccumulation potential in biological systems .

Case Studies

Several case studies have highlighted the practical applications and implications of using this compound in various fields:

- Agricultural Applications : Its herbicidal properties have been utilized effectively in controlling weed populations in crops without significant phytotoxicity.

- Pharmaceutical Development : The compound's antibacterial and antichlamydial activities have prompted further research into developing new antibiotics based on its structure.

科学的研究の応用

Chemical Properties and Structure

The compound (2,4-Dichlorophenyl)methyl acetate is characterized by its dichlorophenyl group, which contributes to its biological activity. The structure can be represented as follows:

- Chemical Formula : C9H8Cl2O2

- Molecular Weight : 219.07 g/mol

- CAS Number : 225826

Herbicidal Activity

One of the primary applications of this compound is in herbicidal formulations. It has been shown to effectively control a wide range of unwanted weeds, particularly in post-emergence applications. The compound acts by inhibiting specific plant enzymes involved in growth regulation.

- Mechanism of Action : The herbicidal activity is primarily due to the inhibition of acetolactate synthase (ALS) and other key enzymes involved in amino acid biosynthesis, leading to plant growth cessation.

Case Studies and Formulations

Recent studies have demonstrated the efficacy of this compound in various formulations:

| Formulation Type | Active Ingredient Concentration | Target Weeds | Application Rate |

|---|---|---|---|

| Emulsifiable Concentrate (EC) | 50% | Dicotyledonous weeds | 1-3 L/ha |

| Water-Soluble Powder (SP) | 25% | Monocotyledonous weeds | 0.5-1 L/ha |

| Granules (GR) | 10% | Perennial weeds | 20-30 kg/ha |

These formulations have shown significant effectiveness against economically important crops such as maize (Zea mays) and soybean (Glycine max), with minimal phytotoxicity observed at recommended application rates .

Pharmaceutical Applications

In addition to its agricultural uses, this compound has potential applications in the pharmaceutical field. It has been explored for its anti-inflammatory properties and as a potential inhibitor of the COX-2 enzyme.

Molecular Docking Studies

Recent molecular docking studies indicate that derivatives of this compound can effectively interact with the active site of COX-2, suggesting potential for development as anti-inflammatory agents:

- Binding Affinity : Compounds derived from this compound exhibited binding energies lower than -6 kcal/mol, indicating strong interactions with COX-2.

- Comparison with Standards : These compounds outperformed traditional anti-inflammatory agents like 2-(2,4-dichlorophenoxy)acetic acid in binding strength .

Environmental Considerations

While this compound demonstrates significant utility in agriculture and pharmaceuticals, environmental impact assessments are crucial. Studies indicate that while it effectively controls weeds, careful management is required to mitigate potential effects on non-target species and ecosystems.

特性

IUPAC Name |

(2,4-dichlorophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(12)13-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJMBLACZHJNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280128 | |

| Record name | (2,4-dichlorophenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-96-2 | |

| Record name | NSC15651 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,4-dichlorophenyl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。